molecular formula C8H6BrNO2 B128175 6-Bromo-2H-1,4-benzoxazin-3(4H)-one CAS No. 24036-52-0

6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B128175
Key on ui cas rn: 24036-52-0
M. Wt: 228.04 g/mol
InChI Key: UQCFMEFQBSYDHY-UHFFFAOYSA-N
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Patent
US09115151B2

Procedure details

To a solution of 2-amino-4-bromophenol (25 g, 133.0 mmol), NaHCO3 (22.4 g, 266.0 mmol) in 4-methylpentan-2-one (50 mL) and water (50 mL) at 0° C. was added 2-chloroacetyl chloride (10.0 mL, 200.0 mmol) dropwise. The reaction mixture was stirred at 80° C. for 24 h then cooled to ambient temperature and filtered. The filtrate was washed with water (3×10 mL) and dried over anhydrous Na2SO4. After filtration, the organic phase was evaporated to give 6-bromo-4H-benzo[1,4]oxazin-3-one as a white solid (27 g, 89%). 1H NMR (CDCl3, 400 MHz): δ 8.49 (brs, 1H), 7.08 (dd, J=8.4 Hz, J=2.0 Hz, 1H), 6.93 (d, J=2.0 Hz, 1H), 6.87 (d, J=8.4 Hz, 1H), 4.61 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].C([O-])(O)=O.[Na+].Cl[CH2:16][C:17](Cl)=[O:18]>CC(C)CC(=O)C.O>[Br:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH2:16][C:17](=[O:18])[NH:1][C:2]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O
Name
Quantity
22.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(CC(C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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